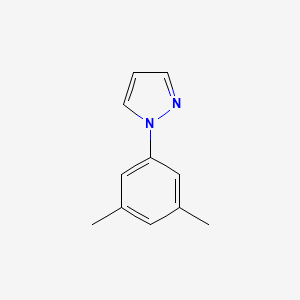

1-(3,5-Dimethylphenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

1-(3,5-dimethylphenyl)pyrazole |

InChI |

InChI=1S/C11H12N2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12-13/h3-8H,1-2H3 |

InChI Key |

JTZKQLLEXLUULJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CC=N2)C |

Origin of Product |

United States |

Synthetic Methodologies and Optimization for 1 3,5 Dimethylphenyl 1h Pyrazole

Classical Synthetic Approaches to N-Arylpyrazoles

Traditional methods for the synthesis of N-arylpyrazoles have long been the foundation of pyrazole (B372694) chemistry, with cyclocondensation and cycloaddition reactions being the most prominent.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis and related cyclocondensation reactions represent the most classical and widely employed method for the formation of the pyrazole ring. nih.gov This approach involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. In the case of 1-(3,5-dimethylphenyl)-1H-pyrazole, this would involve the reaction of (3,5-dimethylphenyl)hydrazine (B1363787) with a suitable 1,3-dicarbonyl compound.

A general and highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, providing good yields. organic-chemistry.org For instance, the reaction of acetylacetone (B45752) with phenylhydrazine (B124118) derivatives in the presence of a catalytic amount of [Ce(L-Pro)2]2(Oxa) in ethanol (B145695) at room temperature can produce 1-aryl-3,5-dimethylpyrazoles. rsc.org

One of the primary challenges in this method is the availability and stability of the substituted hydrazine. To address this, methods have been developed to generate the hydrazine in situ. For example, arylboronic acids can be coupled with a protected diimide under copper catalysis, followed by deprotection and cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process. nih.gov

The regioselectivity of the cyclocondensation can be an issue when using unsymmetrical 1,3-dicarbonyl compounds. However, the use of 1,3-bis(het)arylmonothio-1,3-diketones and their subsequent reaction with arylhydrazines can provide a highly regioselective route to unsymmetrically substituted 1-aryl-3,5-bis(het)arylpyrazoles. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product | Reference |

| Phenylhydrazine | Acetylacetone | [Ce(L-Pro)2]2(Oxa), Ethanol, RT | 3,5-dimethyl-1-phenyl-1H-pyrazole | rsc.org |

| Arylhydrazine | 1,3-Diketone | N,N-dimethylacetamide, RT | 1-Aryl-3,4,5-substituted pyrazole | organic-chemistry.org |

| Arylhydrazine | 1,3-bis(het)arylmonothio-1,3-diketone | Refluxing ethanol | 1-Aryl-3,5-bis(het)arylpyrazole | nih.gov |

1,3-Dipolar Cycloaddition Strategies

Another classical approach to pyrazole synthesis is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. acs.org This method offers a high degree of regioselectivity, particularly when using terminal alkynes, leading to the formation of 3,5-disubstituted pyrazoles. acs.org The primary drawback of this method has been the need to handle potentially toxic and explosive diazo compounds. acs.org

To circumvent this issue, modern protocols focus on the in situ generation of diazo compounds. For example, N-tosylhydrazones can serve as stable precursors that generate diazo compounds under specific reaction conditions, which then react with alkynes to form pyrazoles. organic-chemistry.orgacs.org A one-pot, three-component procedure involving the condensation of an aromatic aldehyde with tosylhydrazine, followed by a cycloaddition with a terminal alkyne, provides an efficient route to 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

The regioselectivity of these cycloadditions is generally high, influenced by both steric and electronic factors of the reactants. acs.org

Modern and Advanced Synthetic Techniques

In recent years, transition-metal catalyzed reactions have emerged as powerful tools for the synthesis of N-arylpyrazoles, offering greater efficiency, functional group tolerance, and novel disconnection approaches.

Transition-Metal Catalyzed Reactions for Pyrazole Formation

Transition metals, particularly palladium, copper, and rhodium, play a crucial role in modern pyrazole synthesis. These catalysts facilitate reactions that are often difficult or impossible to achieve through classical methods.

Direct C-H functionalization has become a highly attractive strategy for the synthesis of functionalized pyrazoles, as it avoids the need for pre-functionalized starting materials. nih.govrsc.org This approach allows for the direct attachment of aryl groups to the pyrazole ring. nih.gov

Palladium and rhodium are common catalysts for these transformations. For instance, rhodium(III)-catalyzed pyrazole-directed dual C-H functionalization with diazodicarbonyls provides a rapid route to diverse tetrasubstituted furans bearing pyrazole moieties. researchgate.net The regioselectivity of C-H functionalization can be controlled by a judicious choice of directing groups and reaction conditions. nih.govacs.org While direct C-H arylation of the pyrazole ring is a powerful tool, achieving regioselectivity at the β-position (C4) can be challenging when the α-position (C5) is unsubstituted. However, specific ligand-free palladium-catalyzed conditions have been developed to promote β-arylation. researchgate.net

Cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of N-arylpyrazoles. These reactions typically involve the coupling of a pyrazole derivative with an aryl halide or triflate in the presence of a transition metal catalyst.

Palladium-catalyzed cross-coupling reactions are particularly prevalent. nih.govyoutube.comyoutube.com The Buchwald-Hartwig amination, for example, can be used to form the N-aryl bond by coupling a pyrazole with an aryl halide. youtube.com The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. nih.gov For instance, the use of tBuBrettPhos as a ligand enables the efficient palladium-catalyzed C-N coupling of a variety of aryl triflates with pyrazole derivatives. nih.gov

Copper-catalyzed N-arylation of pyrazoles offers a milder and often more cost-effective alternative to palladium. nih.gov These reactions can be performed under acid-free conditions at room temperature. organic-chemistry.org

A significant advancement is the development of one-pot procedures that combine the formation of the pyrazole ring with the N-arylation step. acs.org For example, an aryl halide can be converted to a lithiated arylhydrazine intermediate, which then undergoes cyclocondensation with a three-carbon donor in the same pot. acs.org

Furthermore, transition-metal-free N-arylation methods have been developed using diaryliodonium salts, providing a rapid and mild route to N-arylpyrazoles without the need for a metal catalyst. nih.gov

Table 2: Modern Synthetic Approaches to N-Arylpyrazoles

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| C-H Arylation | Palladium or Rhodium catalyst | Direct functionalization of the pyrazole ring | nih.govrsc.orgnih.govresearchgate.net |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, phosphine ligand, base | Couples pyrazoles with aryl halides/triflates | nih.govyoutube.comyoutube.com |

| Copper-Catalyzed N-Arylation | Cu catalyst, base | Milder conditions than palladium | nih.govorganic-chemistry.org |

| Transition-Metal-Free N-Arylation | Diaryliodonium salts, base | Avoids transition metal catalysts | nih.gov |

Flow Chemistry and Continuous Synthesis Protocols

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of pyrazoles, offering enhanced safety, efficiency, and scalability. mdpi.com Continuous-flow methodologies provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. youtube.com

A notable flow-based approach applicable to the synthesis of this compound involves the reaction of terminal alkynes with hydrazine derivatives. mdpi.com One such two-step continuous-flow process involves the copper-mediated homocoupling of a terminal alkyne, followed by a Cope-type hydroamination of the resulting 1,3-diyne intermediate with the appropriate hydrazine. nih.gov This method offers a direct route to 3,5-disubstituted pyrazoles from readily available starting materials without the need to isolate intermediates. nih.govrsc.org For the target compound, this would involve reacting (3,5-dimethylphenyl)hydrazine with an in-situ generated diyne.

Another established flow protocol involves the synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto ester intermediates and hydrazine derivatives, achieving good to very good yields (62–82%) and excellent regioselectivities. mdpi.com Furthermore, a transition-metal-free continuous-flow process has been developed for synthesizing 3,5-di- and 1,3,5-trisubstituted pyrazoles by reacting terminal aryl alkynes with n-BuLi and acyl chlorides to generate ynones in situ, which then react with hydrazines. mdpi.com This approach significantly reduces reaction times, for instance, from 28 hours in batch to around 2 hours in flow, and has been successfully scaled up to produce gram quantities of product. mdpi.com

| Flow Synthesis Parameter | Details | Source |

| Methodology | Sequential copper-mediated alkyne homocoupling and Cope-type hydroamination. | nih.govrsc.org |

| Intermediates | In situ generated 1,3-diynes and ynones. | mdpi.comnih.gov |

| Key Reactants | (3,5-dimethylphenyl)hydrazine, terminal alkynes, acyl chlorides. | mdpi.com |

| Advantages | Reduced reaction times (e.g., 28h to 2h), scalability, no intermediate isolation. | mdpi.com |

| Yields | Generally moderate to good (54-82%). | mdpi.com |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov These one-pot syntheses are highly valued in green chemistry for streamlining synthetic pathways. nih.gov

The most fundamental approach to pyrazole synthesis is the Knorr reaction, a two-component condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govbeilstein-journals.org This classic method serves as the foundation for more complex MCRs. For 1-(3,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole, the reaction would involve condensing (3,5-dimethylphenyl)hydrazine with acetylacetone.

More advanced MCRs build upon this principle. An efficient one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of a substituted aromatic aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org This protocol is noted for its tolerance of various functional groups and sterically hindered substrates, providing good yields. organic-chemistry.org

Four-component reactions have also been developed, such as the taurine-catalyzed synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles in water from aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. nih.gov The use of an ionic liquid, [Bmim]FeCl4, as both a catalyst and solvent has enabled the efficient four-component synthesis of pyrazole-based pyrimido[4,5-d]pyrimidines. nih.gov These strategies highlight the versatility of MCRs in creating structurally diverse pyrazoles through careful selection of starting materials and catalysts.

| MCR Strategy | Components | Catalyst/Solvent | Key Features | Source |

| Knorr Synthesis (2-component) | (3,5-dimethylphenyl)hydrazine, 1,3-dicarbonyl compound (e.g., acetylacetone) | Acid or base catalyst | Foundational method for pyrazole ring formation. | nih.govbeilstein-journals.org |

| One-Pot (3-component) | Aromatic aldehyde, tosylhydrazine, terminal alkyne | NaOEt / Toluene | Good yields (67-91%), high regioselectivity, avoids toxic diazo compounds. | organic-chemistry.org |

| Domino Reaction (4-component) | Aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Taurine / Water | Green synthesis in aqueous medium, high yields (85-92%). | nih.gov |

| Nano-catalyzed (3-component) | Phenyl hydrazine, benzaldehyde (B42025) derivatives, malononitrile | LDH@PTRMS@DCMBA@CuI / H₂O/EtOH | Utilizes a novel, recyclable nano-catalyst for high efficiency. | nih.gov |

Regioselectivity Control and Stereochemical Considerations in Synthesis

Regioselectivity is a critical aspect of pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or other precursors that can lead to the formation of isomeric products. The reaction of (3,5-dimethylphenyl)hydrazine with an unsymmetrical diketone, for instance, could yield two different regioisomeric pyrazoles.

Achieving high regioselectivity often depends on the chosen synthetic route and the nature of the reactants. A method for synthesizing 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes has been shown to proceed with complete regioselectivity. nih.gov Similarly, the reaction of N-arylhydrazones with nitroolefins can provide excellent regioselectivity due to the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone intermediate. organic-chemistry.org

Specific protocols have been developed to favor the formation of a desired isomer. For example, in the synthesis of hydroxy-substituted pyrazole-4-carboxylates, reacting diethyl [(dimethylamino)methylene]malonate with arylhydrazines leads specifically to the 5-hydroxy regioisomer. nih.gov In contrast, a different route involving the acylation of hydrazines with methyl malonyl chloride produces the 3-hydroxy isomers. nih.gov The regiochemical outcome of such reactions is often confirmed using advanced spectroscopic techniques like 2D-NOESY and HMBC NMR. rsc.org

For the parent compound this compound, which lacks chiral centers, stereochemical considerations are not applicable. However, for derivatives of this compound bearing stereocenters on their substituents, controlling the stereochemistry would become a crucial aspect of the synthesis.

Scale-Up Considerations and Green Chemistry Principles in Production

The large-scale production of this compound necessitates synthetic methods that are not only high-yielding but also safe, cost-effective, and environmentally sustainable. Green chemistry principles provide a framework for achieving these goals by focusing on minimizing waste, reducing energy consumption, and using non-hazardous materials. jetir.org

Scale-Up: Continuous flow chemistry is inherently advantageous for scale-up as it allows for the production of large quantities of material in a smaller reactor footprint compared to batch processing, while also enhancing safety by minimizing the volume of reactive intermediates at any given time. mdpi.com Microwave-assisted synthesis has also proven effective for reactions on the milligram to gram scale with consistent yields, making it a viable option for moderate scale-up. nih.gov

Green Chemistry Principles:

Atom Economy and Waste Prevention: Multicomponent reactions (MCRs) are prime examples of atom-economical processes, as they incorporate most or all of the atoms from the starting materials into the final product, thus preventing waste. nih.govjetir.org One-pot procedures further reduce waste by eliminating the need for purification of intermediates. organic-chemistry.org

Safer Solvents and Catalysts: There is a strong trend towards replacing hazardous organic solvents with greener alternatives. Water nih.gov, ethanol jetir.org, and glycerol (B35011) chemicalbook.com have been successfully used as solvents for pyrazole synthesis. The use of recyclable catalysts, such as the ionic liquid [Et3NH][HSO4] or heterogeneous nano-catalysts, further enhances the environmental profile of the synthesis by simplifying work-up and reducing catalyst waste. nih.govresearchgate.net

Energy Efficiency: Microwave-assisted synthesis is a key technology for improving energy efficiency. nih.gov By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reactions compared to conventional heating. youtube.comnih.gov

| Green Chemistry Approach | Application in Pyrazole Synthesis | Benefits | Source |

| Alternative Solvents | Use of water, ethanol, or glycerol instead of volatile organic compounds. | Reduced environmental impact, improved safety. | jetir.orgnih.govchemicalbook.com |

| Energy Efficiency | Microwave (MW) irradiation to accelerate reactions. | Shorter reaction times, often higher yields, lower energy consumption. | youtube.comnih.govnih.gov |

| Catalysis | Use of recyclable ionic liquids or heterogeneous nano-catalysts. | Simplified purification, reduced waste, catalyst reusability. | nih.govresearchgate.netresearchgate.net |

| Process Intensification | Multicomponent Reactions (MCRs) and Continuous Flow Synthesis. | Higher atom economy, reduced number of steps, improved safety and scalability. | mdpi.comnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

The ¹H NMR spectrum of 1-(3,5-Dimethylphenyl)-1H-pyrazole provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the dimethylphenyl ring and the pyrazole (B372694) ring, along with the methyl protons, each resonate at characteristic chemical shifts.

A representative ¹H NMR spectrum in CDCl₃ shows a singlet for the two methyl groups (CH₃) on the phenyl ring. The protons on the pyrazole ring appear as distinct signals, and the aromatic protons of the 3,5-dimethylphenyl group also give rise to characteristic multiplets. rsc.org

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole-H | 7.91 | d |

| Phenyl-H | 7.33 | s |

| Pyrazole-H | 7.72 | d |

| Pyrazole-H | 6.50 | t |

| Methyl (CH₃) | 2.39 | s |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The spectrum typically shows signals for the two methyl carbons, the carbons of the pyrazole ring, and the carbons of the dimethylphenyl ring. researchgate.net The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Pyrazole-C | 141.4 |

| Phenyl-C (ipso) | 139.7 |

| Phenyl-C (ipso-CH₃) | 139.1 |

| Pyrazole-C | 129.2 |

| Phenyl-C | 128.0 |

| Pyrazole-C | 107.9 |

| Phenyl-C | 122.9 |

| Methyl (CH₃) | 21.3 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

While specific studies on this compound using advanced NMR techniques are not extensively reported in the available literature, these methods are invaluable for deeper structural analysis of similar pyrazole derivatives.

2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals by establishing correlations between them. For instance, COSY spectra would show correlations between adjacent protons, while HSQC would link protons to their directly attached carbons.

Variable Temperature (VT) NMR could be employed to study the conformational dynamics of the molecule. Specifically, it could provide insights into the rotational barrier around the N-C bond connecting the pyrazole and dimethylphenyl rings. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for conformational interchange. In a related compound, 3,5-dimethyl-1-(triphenylmethyl)-1H-pyrazole, the torsion angles involving the phenyl rings were found to be significantly different, indicating a distorted tetrahedral geometry around the central carbon atom. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes of a molecule.

The IR spectrum of this compound exhibits characteristic absorption bands. mdpi.com For a similar compound, (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the pyrazole ring deformation was observed experimentally at 634 cm⁻¹. derpharmachemica.com The N=N stretching vibration is typically found in the region of 1440–1380 cm⁻¹. derpharmachemica.com Asymmetric and symmetric deformations of the methyl group usually appear in the regions of 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. derpharmachemica.com

Raman spectroscopy , being complementary to IR, would provide information on the non-polar bonds and symmetric vibrations within the molecule.

Table 3: Key IR Absorption Bands for Pyrazole Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | ~3100-3000 |

| C-H stretching (methyl) | ~2980-2850 |

| C=N stretching (pyrazole ring) | ~1550-1500 |

| C=C stretching (aromatic) | ~1600-1450 |

| C-N stretching | ~1360-1250 |

| Pyrazole ring deformation | ~634 |

Note: These are general ranges, and the exact positions of the peaks can vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, confirming its molecular formula of C₁₁H₁₂N₂.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. While a detailed fragmentation pathway for this compound is not explicitly detailed in the provided search results, the fragmentation of similar pyrazoline compounds has been studied. researchgate.net The fragmentation would likely involve the cleavage of the bond between the two rings and subsequent fragmentation of the pyrazole and dimethylphenyl moieties. The mass spectrum of the related compound (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone has been used to confirm its identity. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic phenyl and pyrazole rings.

Studies on similar pyrazole derivatives have shown that the absorption maxima can be influenced by the solvent polarity. scispace.com For instance, the experimental UV-visible absorption bands for (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone were centered at 301 nm and 303 nm in DCM and DMSO solvents, respectively. scispace.com The absorption spectra of pyrazole ligands and their metal complexes often show the characteristic bands of the pyrazole ligand, which can be red-shifted depending on the substituents and coordination. researchgate.net The gas-phase UV absorption spectrum of the parent 1H-pyrazole is dominated by a π → π* transition around 205-211 nm. researchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound could be located. The performed searches for "this compound" combined with terms such as "crystal structure," "X-ray crystallography," "crystallographic data," and searches within the Cambridge Crystallographic Data Centre (CCDC) did not yield any results for this specific molecule.

While crystallographic data exists for structurally related compounds, such as constitutional isomers and other substituted pyrazole derivatives, the strict focus of this article on this compound, as per the user's instructions, prevents the inclusion of data from these other molecules. The fundamental principle of X-ray crystallography is that even minor changes in molecular structure, such as the position of substituent groups, can lead to significant differences in the crystal packing, molecular conformation, and supramolecular architecture. Therefore, extrapolating data from related compounds would not provide a scientifically accurate representation of the solid-state structure of this compound.

The absence of published crystallographic data for this specific compound means that a detailed analysis of its solid-state molecular and supramolecular features, including bond lengths, bond angles, torsion angles, and intermolecular interactions, cannot be provided at this time. The synthesis and subsequent crystallographic analysis of this compound would be required to elucidate these structural details.

Chemical Reactivity, Functionalization, and Transformation Pathways

Electrophilic Aromatic Substitution on the Phenyl Moiety

The 1-phenylpyrazole (B75819) system features two aromatic rings capable of undergoing electrophilic substitution. The pyrazole (B372694) ring acts as a deactivating group on the attached phenyl ring due to its electron-withdrawing nature. Conversely, the two methyl groups on the phenyl ring are electron-donating, activating the ortho and para positions. Despite this, studies on the closely related 3,5-dimethyl-1-phenyl-1H-pyrazole show that electrophilic attack occurs with high regioselectivity at the C4 position of the pyrazole ring rather than on the phenyl ring. researchgate.net This preferential reactivity is attributed to the higher electron density of the pyrazole heterocycle compared to the deactivated phenyl ring.

While direct electrophilic substitution on the phenyl ring of 1-(3,5-Dimethylphenyl)-1H-pyrazole is not the favored pathway, derivatives with substituents on the phenyl ring are commonly synthesized by starting with a substituted phenylhydrazine (B124118). For instance, the synthesis of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole is achieved through the condensation of 4-nitrophenylhydrazine (B89600) with acetylacetone (B45752). researchgate.net This highlights that functional groups are typically incorporated onto the phenyl precursor prior to the formation of the pyrazole ring.

Functionalization of the Pyrazole Ring (e.g., C-H Activation, Halogenation)

The pyrazole ring is the primary site for functionalization in this compound, particularly at the C4 position, which is the most electron-rich and sterically accessible carbon atom.

Halogenation: Halogenation of pyrazole and its derivatives predominantly occurs at the C4 position. researchgate.net For 1-arylpyrazoles, this electrophilic substitution reaction proceeds smoothly. In the case of 3,5-dimethyl-1-phenyl-1H-pyrazole, reactions with various electrophiles, including halogenating agents, lead to selective substitution at the C4 atom of the pyrazole ring. researchgate.net This transformation is efficient even under mild conditions. researchgate.net Direct C-H halogenation of similar 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NCS, NBS, NIS) also demonstrates a strong preference for the C4 position. beilstein-archives.org

Table 1: Representative Halogenation Reactions on the Pyrazole Ring

| Starting Material Analogue | Reagent | Product | Reference |

|---|---|---|---|

| 3,5-dimethyl-1-phenyl-1H-pyrazole | Cl₂ | 4-chloro-3,5-dimethyl-1-phenyl-1H-pyrazole | researchgate.net |

| 3-phenyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | 4-bromo-3-phenyl-1H-pyrazol-5-amine | beilstein-archives.org |

| 3-phenyl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | 4-iodo-3-phenyl-1H-pyrazol-5-amine | beilstein-archives.org |

C-H Activation: Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have emerged as powerful tools for creating a diverse range of functionalized pyrazoles. rsc.org These methods bypass the need for pre-functionalized starting materials and allow for the direct formation of new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring. rsc.org While specific examples for this compound are not detailed in the provided literature, the general strategies are applicable and offer pathways to novel derivatives through regioselective C-H activation at the C4 or C5 positions, depending on the directing group and catalyst employed. rsc.org

Reactivity of the Pyrazole Nitrogen Atoms (N1, N2)

The two nitrogen atoms in the pyrazole ring have distinct reactivity profiles.

N1 Atom: In this compound, the N1 atom is part of a tertiary amine, being bonded to the dimethylphenyl group. This substitution precludes it from participating in proton transfer or further simple alkylation reactions that are characteristic of N-unsubstituted pyrazoles. Its primary role is to modulate the electronic properties of the heterocyclic ring system.

N2 Atom: The N2 atom is a pyridine-like nitrogen, meaning its lone pair of electrons is in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic sextet. rrbdavc.org This makes the N2 atom basic and available for protonation. rrbdavc.org Reaction with acids leads to the formation of a pyrazolium (B1228807) salt. The N2 atom is also the site of nucleophilic attack for alkylating agents. The reaction of a 1-substituted pyrazole with an alkyl halide results in the formation of a 1,2-disubstituted pyrazolium salt. rrbdavc.org

Tautomeric Equilibria and Proton Transfer Dynamics

Tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, involving the rapid migration of a proton between the N1 and N2 atoms. rrbdavc.orgnih.gov However, because this compound is substituted at the N1 position with a dimethylphenyl group, this annular tautomerism is not possible. The identity of the N1 and N2 atoms is fixed.

While the molecule itself does not exhibit tautomerism, the concept of proton transfer is relevant to its behavior in solution and in the solid state.

Intermolecular Proton Transfer: In the presence of an acid, the N2 atom is protonated. In solution, this proton can be exchanged with other acidic protons in the medium. Studies on N-unsubstituted pyrazoles in the solid state show that intermolecular proton transfer can occur within crystal lattices, often forming hydrogen-bonded dimers or oligomers. rsc.orgnih.gov In a rare case, the crystal structure of a 3,5-disubstituted pyrazole showed disordering of a proton between the nitrogen atoms of adjacent molecules, indicating solid-state proton transfer. nih.gov

Proton Transfer Dynamics: The dynamics of proton transfer are often studied using computational methods and specialized spectroscopic techniques. chemrxiv.org For related systems, the rate of proton transfer is influenced by the strength of hydrogen bonds and the energy barrier of the transition state. chemrxiv.org The introduction of substituents can modulate these properties. chemrxiv.org

Mechanistic Studies of Significant Organic Transformations Involving this compound

The most significant transformation related to this compound is its synthesis, which typically follows the Knorr pyrazole synthesis pathway. This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.org

Mechanism of the Knorr Pyrazole Synthesis: The synthesis of this compound is achieved by reacting 3,5-dimethylphenylhydrazine with acetylacetone (2,4-pentanedione). The mechanism proceeds as follows:

Initial Condensation: One of the carbonyl groups of acetylacetone is attacked by the terminal nitrogen atom of the 3,5-dimethylphenylhydrazine, forming a carbinolamine intermediate.

Dehydration: The carbinolamine readily dehydrates to form a hydrazone intermediate.

Intramolecular Cyclization: The internal nitrogen atom of the hydrazone then attacks the remaining carbonyl group in an intramolecular fashion. This cyclization step forms a five-membered ring intermediate.

Final Dehydration: A second molecule of water is eliminated from this cyclic intermediate to generate the stable, aromatic this compound ring.

A similar mechanistic pathway is proposed for related multi-component syntheses of pyrazole derivatives, where an initial Knoevenagel or Michael-type reaction generates an intermediate that then reacts with a hydrazine to undergo cyclization and dehydration. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For 1-(3,5-dimethylphenyl)-1H-pyrazole, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable conformation. derpharmachemica.com

The key geometric parameter in N-phenyl substituted pyrazoles is the dihedral angle between the pyrazole (B372694) and the phenyl rings. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen at the C5 position of the pyrazole ring, the two rings are not expected to be coplanar. In a crystallographic study of the closely related compound, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the dihedral angle between the benzene (B151609) and pyrazole rings was found to be 31.38°. nih.gov Therefore, a similar twisted geometry is anticipated for this compound. The optimization process seeks the lowest energy structure, providing theoretical values for bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations of Related Structures.

| Parameter | Predicted Value Range | Basis of Prediction |

|---|---|---|

| Pyrazole Ring | Nearly Planar | The pyrazole ring itself is aromatic and inherently planar. nih.gov |

| Phenyl-Pyrazole Dihedral Angle | 30° - 50° | Steric hindrance between the rings forces a twisted conformation, similar to other N-phenylpyrazoles. nih.govresearchgate.net |

| C-N Bond Length (Ring-Ring) | ~1.43 Å | Typical single bond length between an sp2 carbon and an sp2 nitrogen. |

Note: This interactive table is based on data extrapolated from computational studies on analogous compounds.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation.

Vibrational Frequencies (FT-IR): Harmonic vibrational frequency calculations using DFT can predict the infrared (IR) spectrum. For this compound, characteristic vibrational modes would include:

Aromatic C-H stretching: Expected in the 3100-3000 cm⁻¹ region. derpharmachemica.com

Methyl C-H stretching: Expected around 2950-2850 cm⁻¹.

C=C and C=N stretching (ring vibrations): Expected in the 1600-1400 cm⁻¹ region.

Ring deformation modes: At lower frequencies, characteristic of the pyrazole and phenyl rings. derpharmachemica.com

Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov Studies on N-phenyl-substituted pyrazoles have shown a distinct correlation between the phenyl-pyrazole dihedral angle and the difference in chemical shifts between the ortho- and meta-carbons of the phenyl ring. This makes NMR spectroscopy a powerful tool for conformational analysis in solution. For this compound, the electron-donating methyl groups on the phenyl ring are expected to shield the aromatic protons and carbons, causing upfield shifts compared to unsubstituted 1-phenylpyrazole (B75819).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound.

| Proton(s) | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| Pyrazole H4 | ~6.2-6.4 | Typical for H4 in 1-phenylpyrazoles. |

| Pyrazole H3 | ~7.6-7.8 | Deshielded due to proximity to the N2 atom and phenyl ring. |

| Pyrazole H5 | ~7.8-8.0 | Deshielded due to proximity to the phenyl ring. |

| Phenyl H2, H6 | ~7.2-7.4 | Shielded by adjacent methyl groups. |

| Phenyl H4 | ~7.0-7.2 | Influenced by two meta-methyl groups. |

Note: This interactive table presents predicted values based on known substituent effects and data from related pyrazole structures.

Natural Bond Orbital (NBO) Analysis and Electron Density Distributions

Natural Bond Orbital (NBO) analysis provides insight into intramolecular bonding and charge distribution by transforming the calculated wavefunctions into localized orbitals. For this compound, NBO analysis can quantify the delocalization of electrons and hyperconjugative interactions. researchgate.net

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov

HOMO: Represents the ability to donate an electron. In this compound, the HOMO is predicted to be primarily localized on the electron-rich 3,5-dimethylphenyl ring.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be distributed mainly over the pyrazole ring, which is a more electron-deficient system. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and chemically reactive, as less energy is required for electronic excitation. nih.govlibretexts.org For pyrazole derivatives, this gap influences their potential in applications like nonlinear optics and as pharmaceutical agents. nih.gov The energy gap can be correlated with the maximum absorption wavelength in the UV-Vis spectrum. As conjugation increases in a system, the HOMO-LUMO gap generally decreases. libretexts.org

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical chemistry can be used to model reaction pathways and calculate the energies of transition states, providing a detailed understanding of reaction mechanisms. The most common synthesis of 1-aryl-3,5-dimethylpyrazoles involves the condensation reaction between an arylhydrazine and acetylacetone (B45752). wikipedia.orgscribd.com

For this compound, the reaction would proceed as follows: 3,5-Dimethylphenylhydrazine + Acetylacetone → this compound + 2 H₂O

The mechanism involves the initial nucleophilic attack of the hydrazine (B178648) onto one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration steps to form the stable aromatic pyrazole ring. DFT calculations can be employed to map the potential energy surface of this reaction, identifying the transition state structures and their corresponding activation energies. This allows for the determination of the rate-limiting step and provides insights into how reaction conditions could be optimized.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. ej-chem.org Pyrazole derivatives are known for a wide range of biological activities, and numerous QSAR studies have been conducted on them to guide the design of new, more potent drugs and insecticides. derpharmachemica.comnih.govnih.gov

While a specific QSAR model for this compound is not available, one could be developed by synthesizing a library of related analogues and testing their activity. Alternatively, the properties of this compound could be evaluated using an existing QSAR model for a similar class of N-phenylpyrazole inhibitors. nih.govacs.org Molecular descriptors for the target molecule—such as electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters—would be calculated. These descriptors would then be input into the QSAR equation to predict its biological activity, for instance, as a potential inhibitor of enzymes like ryanodine (B192298) receptors or CCR2. nih.govnih.gov

Coordination Chemistry and Metal Complexation

1-(3,5-Dimethylphenyl)-1H-pyrazole as a Ligand: Coordination Modes and Denticity

This compound typically functions as a monodentate ligand, coordinating to metal centers through the pyridine-type nitrogen atom of the pyrazole (B372694) ring. The presence of the bulky 3,5-dimethylphenyl group at the N1 position sterically hinders coordination at this site, directing metal binding to the N2 nitrogen. This mode of coordination is common for N-substituted pyrazoles. dnu.dp.uachemrxiv.org

In its neutral form, the ligand is a simple N-donor. However, upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, coordinating to multiple metal centers through both nitrogen atoms. researchgate.net This bridging capability allows for the formation of polynuclear complexes and extended network structures. The denticity of this compound is therefore typically monodentate, but its anionic form can exhibit a higher effective connectivity in bridged systems.

Synthesis and Structural Characterization of Metal-Pyrazole Complexes (e.g., with transition metals, lanthanides)

Metal complexes of this compound can be synthesized through various methods, including direct reaction of the ligand with a metal salt in a suitable solvent. Solvothermal reactions have also been employed for the synthesis of coordination polymers with related pyrazole-based ligands. nih.gov The choice of solvent and reaction conditions can influence the final product's dimensionality and structure.

Table 1: Examples of Metal Complexes with Related Pyrazole Ligands

| Metal Ion | Ancillary Ligands | Coordination Environment | Reference |

| Cu(II) | Oxalate, Water | Square-pyramidal | dnu.dp.ua |

| Zn(II) | Halides | Tetrahedral | mdpi.com |

| Co(II) | Halides | Tetrahedral | nih.gov |

| Cd(II) | None | Tetrahedral | nih.gov |

Thermodynamic and Kinetic Stability of Coordination Complexes

The thermodynamic and kinetic stability of coordination complexes involving this compound are influenced by several factors. The strength of the metal-ligand bond is a primary determinant of thermodynamic stability. This, in turn, is affected by the nature of the metal ion (e.g., its charge, size, and d-electron configuration) and the electronic properties of the pyrazole ligand.

The thermal stability of metal-pyrazole complexes has been investigated using techniques like thermogravimetric analysis (TGA). mdpi.com The decomposition temperature provides an indication of the robustness of the coordination compound. Solvolytic stability, which refers to the stability of the complex in a solvent, can be assessed by techniques such as molar conductivity measurements. mdpi.com The bulky 3,5-dimethylphenyl substituent may enhance the kinetic stability of the complexes by sterically protecting the metal center from substitution reactions.

Electronic and Magnetic Properties of Metal-Pyrazole Systems

The electronic properties of metal complexes containing this compound are largely dictated by the interplay between the metal d-orbitals and the ligand orbitals. The pyrazole ring can participate in π-stacking interactions, which can influence the electronic structure and photophysical properties of the resulting materials. nih.gov

When paramagnetic metal ions are incorporated, the resulting complexes can exhibit interesting magnetic properties. For instance, iron(II) complexes with substituted pyridyl-pyrazole ligands have been shown to exhibit spin-crossover behavior, where the spin state of the metal ion changes in response to external stimuli like temperature. researchgate.net The electronic and steric tuning afforded by the 3,5-dimethylphenyl group can be used to modulate such magnetic phenomena. The dielectric properties of pyrazole derivatives have also been a subject of study.

Supramolecular Architectures and Self-Assembly Processes Induced by Coordination

This compound is a valuable building block in supramolecular chemistry due to its ability to direct the self-assembly of metal ions into discrete or extended structures. mdpi.comjyu.finih.gov The coordination of the pyrazole ligand to metal centers, combined with weaker intermolecular interactions such as hydrogen bonding and π-π stacking, can lead to the formation of well-defined supramolecular architectures, including metal-organic frameworks (MOFs). nih.gov

The self-assembly process is governed by the coordination preferences of the metal ion and the geometric and electronic properties of the ligand. jyu.fi The rigid nature of the pyrazole ring and the directional nature of the metal-ligand coordination bond contribute to the predictability of the resulting supramolecular structures. By modifying the substituents on the phenyl ring, it is possible to fine-tune the intermolecular interactions and thus control the self-assembly process to create materials with desired topologies and properties. mdpi.com

Based on a comprehensive search of available scientific literature and patent databases, there is insufficient information to generate a detailed article on the catalytic applications of the specific chemical compound “this compound” according to the requested outline.

Applications in Catalysis

Mechanistic Investigations of Catalytic Cycles Involving Pyrazole (B372694) Ligands:No mechanistic studies involving this specific pyrazole derivative in a catalytic cycle are available.

While the broader class of pyrazole-containing molecules is widely used in coordination chemistry and catalysis mdpi.comnih.govresearchgate.net, and various synthetic methods exist for creating pyrazole derivatives rsc.orgnih.gov, the specific compound of interest, 1-(3,5-Dimethylphenyl)-1H-pyrazole, does not appear to be a commonly utilized ligand in the published literature for catalytic applications. It may function as a synthetic intermediate or building block, but its direct, well-documented application in catalysis is not apparent google.comgoogle.com.

Therefore, to adhere to the strict requirement of focusing solely on "this compound" and providing scientifically accurate information, the requested article cannot be generated.

Exploration of Biological Activities: Molecular and Mechanistic Focus

Enzyme Inhibition Studies and Molecular Docking at Active Sites

The pyrazole (B372694) scaffold is a prominent feature in many enzyme inhibitors. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the active sites of various enzymes.

Derivatives of 1-phenyl-1H-pyrazole have been the subject of numerous studies. For instance, a series of novel pyrazole-carboxamides bearing a sulfonamide moiety were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) I and II. Molecular docking studies showed that these compounds, such as 4-benzoyl-N-(4-(N-carbamimidoylsulfamoyl)phenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide , fit well into the active sites of both hCA I and hCA II receptors. nih.gov Molecular dynamics simulations confirmed the stability of these interactions over time. nih.gov

In another study, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be potent, reversible, and non-competitive inhibitors of monoamine oxidases (MAO). nih.govresearchgate.net Specifically, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole demonstrated significant MAO inhibition with a Ki value in the nanomolar range (10⁻⁸ M). nih.govresearchgate.net Computational analysis was used to model the interactions between these pyrazole derivatives and the MAO-B active site. nih.govresearchgate.net Similarly, 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives also showed good, reversible inhibitory activity against monoamine oxidases and bovine serum amine oxidase. nih.gov

Furthermore, imidazol-pyrazole hybrids have been investigated as potential enzyme inhibitors. Molecular docking of compounds like 4-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivatives was performed against enzymes such as EGFR and FabH, revealing significant binding affinities. researchgate.net

| Derivative Class | Target Enzyme(s) | Key Findings |

| Pyrazole-carboxamide sulfonamides | Carbonic Anhydrase (hCA I, hCA II) | Compounds docked effectively into the active site, showing stable interactions. nih.gov |

| 1-Acetyl-dihydropyrazoles | Monoamine Oxidase (MAO) | Acted as reversible, non-competitive inhibitors with potent activity (Ki ≈ 10⁻⁸ M). nih.govresearchgate.net |

| Imidazol-pyrazole hybrids | EGFR, FabH | Docking studies indicated high binding affinity to the enzyme active sites. researchgate.net |

Investigation of Receptor Binding Profiles at a Molecular Level

The interaction of pyrazole derivatives with various receptors has been a key area of research, particularly for G-protein coupled receptors (GPCRs).

Efforts to develop peripherally selective cannabinoid receptor (CBR) partial agonists led to the investigation of 1,3-disubstituted pyrazole derivatives. These compounds were designed as analogs of known indazole-based cannabinoid agonists. It was found that while the pyrazole core holds the substituent groups in a similar orientation to the indazole core, the structure-activity relationship (SAR) is significantly different, suggesting that the larger indazole core has more critical interactions at the receptor site. nih.gov Modifications to the substituent at the R² position of the pyrazole were necessary to improve potency and tune efficacy at the human CB1 (hCB1) and CB2 (hCB2) receptors. nih.gov

Molecular docking studies on pyrazole derivatives have also targeted receptor tyrosine kinases, which are crucial in cancer progression. These studies help in screening for potential inhibitors by predicting their binding affinity and mode of interaction with the receptor's kinase domain. researchgate.net

Structure-Activity Relationship (SAR) Studies for Identified Molecular Targets

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrazole derivatives, these studies have identified key structural features that govern their biological activity.

In the development of inhibitors for meprin α and meprin β, two metalloproteases, a series of 3,4,5-substituted pyrazoles were evaluated. The study found that 3,5-diphenylpyrazole was a potent meprin α inhibitor. nih.gov The introduction of different substituents at the N-1 position, such as methyl or phenyl groups, led to a 4- to 6-fold decrease in activity against both meprin α and β compared to the unsubstituted version, highlighting the importance of the N-H group for potent inhibition in this series. nih.gov

For cannabinoid receptor antagonists, SAR studies based on the lead compound SR141716A (a biarylpyrazole) identified several structural requirements for potent and selective CB1 receptor activity. These include a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring. nih.gov

In the context of antimicrobial agents, SAR studies on triazole-pyrazole-thiazole hybrids revealed that the presence of electron-donating groups, such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), on the phenyl ring generally promoted higher antibacterial activity. nih.gov Conversely, an unsubstituted aromatic group resulted in no significant inhibitory activity, indicating that substituents are crucial for the compound's efficacy. nih.gov

Antimicrobial Action Mechanism Research (e.g., bacterial enzyme targets, fungal growth inhibition)

The pyrazole nucleus is a core component of several antimicrobial agents, and research into their mechanism of action often involves identifying specific bacterial or fungal targets.

A study on new 1,3,5-trisubstituted-1H-pyrazole derivatives investigated their antimicrobial activity against various bacteria and Candida albicans. tsijournals.com To understand the mechanism, molecular docking was performed against glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in the biosynthesis of the bacterial cell wall, which is considered an effective target for antimicrobial chemotherapy. The docking results supported the in vitro antimicrobial findings. tsijournals.com

In another investigation, a series of 1,2,3-triazole and pyrazole-containing thiazole (B1198619) derivatives were synthesized and tested for antimicrobial activity. Molecular docking studies were conducted on the gram-positive S. aureus topoisomerase IV enzyme to elucidate the probable interactions and guide the development of these hybrids as potential antimicrobial agents. nih.gov The results showed that compounds with a para-bromo substituted phenyl group attached to the thiazole ring had the highest inhibitory activity. nih.gov

The pyrazole scaffold is also present in approved antibiotics like cefoselis (B1662153) and ceftolozane, which target bacterial cell wall synthesis. nih.gov Naphthyl-substituted pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, demonstrating efficacy against S. aureus and A. baumannii biofilms. nih.gov

| Compound Series | Target Organism(s) | Proposed Molecular Target/Mechanism |

| 1,3,5-Trisubstituted-1H-pyrazoles | Bacteria, C. albicans | Glucosamine-6-phosphate (GlcN-6-P) synthase inhibition. tsijournals.com |

| Triazole-pyrazole-thiazole hybrids | S. aureus | Topoisomerase IV inhibition. nih.gov |

| Naphthyl-substituted pyrazole-hydrazones | S. aureus, A. baumannii | Disruption of the bacterial cell wall. nih.gov |

| 4-((4-substituted phenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole | E. coli, S. aureus | General antibacterial activity, mechanism not specified. jocpr.com |

Molecular Pathways of Anti-inflammatory Action (in vitro cellular assays)

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib (B62257) being a famous example of a pyrazole-based COX-2 inhibitor. Research has delved into the specific molecular pathways affected by these compounds.

The pharmacological action of many non-steroidal anti-inflammatory drugs (NSAIDs), including pyrazole derivatives, is based on the inhibition of cyclooxygenase (COX) enzymes, which suppresses prostaglandin (B15479496) biosynthesis. nih.govnih.gov Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid inflammatory cascade. nih.gov Developing dual COX-2/LOX inhibitors is a therapeutic strategy to enhance efficacy and reduce side effects. nih.gov

A study on a series of pyrazolyl thiazolones demonstrated potent COX-2 inhibitory activities, comparable to celecoxib, along with significant 15-LOX inhibition. nih.gov Beyond direct enzyme inhibition, these compounds were found to suppress the differentiation of monocytes into macrophages and to reduce the production of inflammatory cytokines by activated macrophages in vitro. nih.gov Furthermore, they were shown to induce macrophage apoptosis, suggesting a novel dimension to their anti-inflammatory mechanism. nih.gov

Applications in Materials Science and Technology

Design and Synthesis of Pyrazole-Based Fluorescent Probes and Sensors

The pyrazole (B372694) scaffold is a well-established platform for the design of fluorescent probes and sensors due to its inherent electronic properties and synthetic versatility. nih.govglobalresearchonline.net The development of these sensors often involves the strategic functionalization of the pyrazole ring to create a system that exhibits a change in its fluorescence properties upon interaction with a specific analyte, such as metal ions.

The synthesis of pyrazole derivatives, including those structurally similar to 1-(3,5-Dimethylphenyl)-1H-pyrazole, can be achieved through various established methods. A common and efficient route is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. nih.gov For instance, the reaction of phenylhydrazine (B124118) with acetylacetone (B45752) yields 3,5-dimethyl-1-phenyl-1H-pyrazole. rsc.orgjocpr.com By analogy, this compound can be synthesized from 3,5-dimethylphenylhydrazine and acetylacetone. Other synthetic strategies include one-pot, three-component procedures involving aldehydes, tosylhydrazine, and alkynes, which offer a high degree of flexibility in introducing various substituents. organic-chemistry.org

The design of pyrazole-based fluorescent probes often leverages mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT). For example, a pyrazole derivative can be designed to have a fluorophore and a receptor unit. In the "off" state, the fluorescence of the fluorophore is quenched. Upon binding of an analyte to the receptor, a conformational or electronic change can disrupt the quenching mechanism, leading to a "turn-on" fluorescent response.

While specific studies on this compound as a fluorescent probe are not extensively documented, research on structurally related compounds demonstrates the potential of this class of molecules. For instance, 1,3,5-trisubstituted pyrazoline derivatives have been shown to act as selective fluorescent probes for the detection of silver ions (Ag⁺). researchgate.net The introduction of the 3,5-dimethylphenyl group in this compound could influence the photophysical properties, such as quantum yield and emission wavelength, and the selectivity of the sensor through steric and electronic effects.

Table 1: Examples of Pyrazole-Based Fluorescent Sensors and their Properties

| Pyrazole Derivative | Analyte Detected | Fluorescence Change | Reference |

| 1,3,5-Trisubstituted Pyrazoline | Ag⁺ | Turn-on | researchgate.net |

| Pyrazolylpyrene | - | Bright fluorescence | mdpi.com |

| 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Cd²⁺ | Fluorescence quenching | nih.gov |

Incorporation into Optoelectronic and Photoluminescent Materials

The inherent fluorescence of many pyrazole derivatives makes them attractive candidates for incorporation into optoelectronic and photoluminescent materials. mdpi.com These materials are crucial for applications such as organic light-emitting diodes (OLEDs), optical sensors, and bio-imaging. nih.gov

The photoluminescent properties of pyrazole compounds are highly tunable through chemical modification. The introduction of different substituents on the pyrazole ring and its N-phenyl group can significantly alter the absorption and emission wavelengths, as well as the fluorescence quantum yield. The 3,5-dimethylphenyl group in this compound, with its electron-donating methyl groups, is expected to influence the electronic transitions within the molecule, potentially leading to desirable photophysical characteristics.

Research on related compounds, such as 1,3,5-triaryl-2-pyrazolines, has provided insights into their photophysical behavior, including their fluorescence quantum yields and lifetimes. pku.edu.cn Furthermore, the synthesis of pyrazolylpyrenes has resulted in highly fluorescent dyes with rigid chromophores, demonstrating the potential for creating materials with intense emission. mdpi.com The conjugation of the pyrazole ring with other aromatic systems, as seen in this compound, is a key strategy for developing materials with strong luminescence.

The incorporation of pyrazole derivatives into polymers or as discrete molecules in host-guest systems can lead to the development of solid-state lighting materials. The thermal and chemical stability of the pyrazole ring is an advantageous feature for the longevity and performance of such devices.

Development of Thin Films and Functional Coatings with Pyrazole Moieties

The ability of pyrazole derivatives to form ordered structures and interact with surfaces makes them suitable for the development of thin films and functional coatings. These coatings can impart a variety of properties to a surface, including corrosion resistance, altered wettability, or specific optical characteristics.

The formation of thin films can be achieved through various techniques, such as physical vapor deposition, spin coating, or self-assembly. The planar nature of the pyrazole ring, coupled with intermolecular interactions like π–π stacking, can facilitate the formation of well-ordered molecular layers. For instance, studies on the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole have revealed the presence of π–π interactions that lead to the formation of supramolecular chains. researchgate.net Similar interactions could be expected for this compound, which could be exploited for the bottom-up fabrication of thin films.

Functional coatings incorporating pyrazole moieties can be designed for specific applications. For example, the nitrogen atoms in the pyrazole ring can coordinate with metal ions, making them useful for creating anticorrosion coatings on metal surfaces. researchgate.net Pyrazole-containing polymers or pyrazole derivatives anchored to a surface can create a protective barrier that passivates the metal.

Furthermore, the use of pyrazole derivatives as dyes suggests their potential application in colored and functional coatings. globalresearchonline.net By selecting appropriate substituents, the color and other optical properties of the coating can be tailored. The development of functional coatings is an active area of research, and the versatility of pyrazole chemistry provides a rich platform for creating novel materials.

Pyrazole Derivatives as Components in Energetic Materials

The pyrazole ring serves as a structural backbone for a class of energetic materials. mdpi.comnih.gov However, for a compound to be considered an energetic material, it must contain functional groups that can undergo rapid exothermic decomposition, such as nitro (-NO2) or nitramine (-NHNO2) groups. rsc.orgresearchgate.net

Therefore, this compound, in its native form, is not an energetic material as it lacks these essential energetic moieties. The primary application of the pyrazole scaffold in this field is as a stable, nitrogen-rich platform that, when appropriately functionalized, can lead to high-performance energetic compounds.

The synthesis of energetic pyrazole derivatives typically involves nitration reactions to introduce nitro groups onto the pyrazole ring or its substituents. nih.gov These nitrated pyrazoles can exhibit high densities, good thermal stability, and powerful detonation properties. rsc.orgnih.gov The number and position of the nitro groups are critical in determining the energetic performance and sensitivity of the resulting material.

Future Research Directions and Emerging Opportunities

Advanced Synthetic Strategies for Complex Pyrazole (B372694) Architectures

Future synthetic research will likely move beyond simple substitutions to the creation of more intricate and polyfunctionalized molecules built upon the 1-(3,5-Dimethylphenyl)-1H-pyrazole core. The development of novel techniques for introducing specific substitution patterns is crucial for fine-tuning the molecule's properties for various applications. researchgate.net Advanced strategies may include:

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials are highly efficient and atom-economical, making them ideal for generating libraries of diverse pyrazole derivatives. researchgate.netnih.gov Future work could focus on designing novel MCRs that incorporate the 1-(3,5-dimethylphenyl)hydrazine precursor to rapidly assemble complex structures.

Flow Chemistry: The use of flow reactors for reactions such as lithiation can offer superior control over reaction conditions, leading to higher yields and safer processes for functionalizing the pyrazole ring. enamine.net This approach could be instrumental in introducing functional groups like aldehydes, carboxylic acids, or boronic esters onto the this compound backbone. enamine.net

Post-Synthetic Modification: Using the pyrazole core as a platform, researchers can employ cross-coupling reactions and other transformations to build complex appendages. For instance, a formyl group introduced at the 4-position can serve as a versatile handle for synthesizing a wide range of new heterocyclic systems fused or linked to the pyrazole ring. nih.gov

Exploration of Novel Catalytic Systems with this compound

Catalysis is at the heart of modern, efficient chemical synthesis. nih.gov Future efforts will undoubtedly focus on discovering and optimizing catalysts that are not only highly active and selective for pyrazole synthesis but also reusable and environmentally benign.

Heterogeneous Nanocatalysts: Recent breakthroughs have shown the efficacy of catalysts like nano copper stabilized on layered double hydroxides (LDHs) for the three-component, one-pot synthesis of pyrazole derivatives. nih.gov These catalysts offer high yields, short reaction times, and the significant advantage of being easily recovered and reused for multiple cycles without a major loss in activity. nih.gov Future research could adapt these LDH-based catalysts or explore other supports like magnetic carbon nanotubes for the synthesis of this compound derivatives. nih.govrsc.org

Biocatalysis: The use of enzymes or whole organisms, such as Daucus carota (carrot) roots, represents a frontier in green chemistry. rsc.org Exploring biocatalytic routes for the synthesis or modification of pyrazole derivatives could lead to highly selective transformations under mild conditions, reducing reliance on toxic reagents and energy-intensive processes. rsc.org

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical research is conducted, accelerating the discovery of new drugs and materials. ijsrst.comnih.gov This synergy can be applied to the this compound scaffold to unlock its full potential.

Accelerated Drug Discovery: AI algorithms can analyze vast datasets to predict the biological activities and physicochemical properties of novel compounds. nih.govmednexus.org By creating virtual libraries of this compound derivatives, researchers can use AI for:

Virtual Screening: Rapidly screening thousands of virtual compounds against specific biological targets to identify promising hits. nih.gov

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to understand how different substituents affect biological activity, guiding the design of more potent molecules. pharmafeatures.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of drug candidates early in the discovery process, reducing late-stage failures. nih.gov

Novel Material Design: AI is not limited to drug discovery; it can also predict the properties of new materials. nih.gov Algorithms can be trained to identify this compound-based structures that may have desirable electronic, optical, or thermal properties for applications in fields like organic electronics or advanced polymers.

| Application Area | AI/ML Tool | Potential Impact on this compound Research |

| Drug Discovery | Virtual High-Throughput Screening (vHTS) | Rapidly identify derivatives with high binding affinity to targets like kinases or enzymes. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new derivatives, guiding lead optimization. pharmafeatures.com | |

| Predictive ADMET Models | Forecast the pharmacokinetic and toxicity profiles, reducing costly experimental work. nih.gov | |

| Material Science | Generative Models | Design novel pyrazole-based compounds with specific desired electronic or physical properties. |

| Property Prediction Algorithms | Screen virtual compounds for applications in polymers, dyes, or organic semiconductors. nih.gov |

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic planning, aiming to minimize environmental impact. nih.gov Future research on this compound will prioritize the development of sustainable synthetic methodologies.

Solvent-Free and Aqueous Synthesis: A major goal is to eliminate the use of hazardous organic solvents. researchgate.net Techniques such as grinding reactants together in a mortar and pestle (mechanochemistry) or using water as the reaction medium are highly attractive, eco-friendly alternatives. researchgate.netresearchgate.net One-pot syntheses in water or water/ethanol (B145695) mixtures have already proven effective for other pyrazole derivatives. nih.gov

Energy-Efficient Methods: The use of alternative energy sources like microwave irradiation and ultrasonication can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Use of Renewable Feedstocks: A long-term goal in green chemistry is to move away from petrochemical feedstocks. Research into producing chemical precursors from biomass, such as chitin, could one day provide sustainable starting materials for heterocyclic synthesis. rsc.org

| Green Chemistry Strategy | Description | Relevance to this compound Synthesis |

| Solvent-Free Reactions | Conducting reactions by grinding solids together without any solvent. researchgate.net | Reduces pollution and avoids the use of toxic and volatile organic compounds. researchgate.net |

| Aqueous Media | Using water as the primary solvent for chemical reactions. researchgate.net | Environmentally benign, inexpensive, and safe. Effective for certain catalyzed pyrazole syntheses. nih.gov |

| Microwave/Ultrasound | Employing microwave or ultrasonic irradiation to accelerate reactions. researchgate.net | Reduces energy consumption and can significantly shorten reaction times from hours to minutes. |

| Recyclable Catalysts | Using heterogeneous catalysts that can be easily separated and reused. nih.gov | Lowers costs, minimizes waste, and improves the overall sustainability of the process. nih.gov |

Expanding the Scope of Biological Targets and Mechanistic Studies

While pyrazoles are known to possess a wide array of biological activities, a systematic exploration of the therapeutic potential of this compound derivatives is still needed. nih.govresearchgate.net

Broadening Target Screening: Derivatives should be screened against a wider range of biological targets implicated in various diseases. Based on the activities of other pyrazole compounds, promising areas for investigation include:

Enzyme Inhibition: Targeting enzymes such as Dipeptidyl Peptidase-IV (DPP-IV) for type 2 diabetes, Monoamine Oxidase (MAO) for neurodegenerative disorders, or Epidermal Growth Factor Receptor (EGFR) kinases for cancer. nih.govchemmethod.comrsc.org

Anticancer Activity: Investigating the potential to induce apoptosis or inhibit the proliferation of various cancer cell lines, such as those for liver, lung, or breast cancer. rsc.orgchemrxiv.org

Antimicrobial and Antifungal Agents: Evaluating activity against a panel of pathogenic bacteria and fungi. researchgate.net

Agrochemicals: Assessing insecticidal and acaricidal properties against agricultural pests. nih.gov

Mechanistic Elucidation: For any promising activity identified, detailed mechanistic studies are crucial. This involves using molecular docking to predict binding modes with target proteins, followed by experimental validation to understand the precise molecular interactions. rsc.org These studies are essential for establishing clear Structure-Activity Relationships (SAR), which can then guide the rational design of second-generation compounds with improved potency and selectivity. nih.gov

Q & A

(Basic) What are the common synthetic routes for preparing 1-(3,5-Dimethylphenyl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

Answer: Traditional synthesis involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, methylhydrazine reacts with α,β-unsaturated ketones under acidic or basic conditions in ethanol or methanol, with isolation via crystallization or distillation . Optimization includes adjusting solvent polarity, temperature, and catalyst use (e.g., transition metals) to reduce by-products. Microwave-assisted synthesis (e.g., for anti-HCV derivatives) improves efficiency and yield by enabling rapid, controlled heating .

(Advanced) How can researchers design experiments to evaluate the biological activity (e.g., anti-HCV, anticancer) of this compound derivatives?

Answer: Use in vitro assays to screen derivatives. For anti-HCV activity, employ replicon systems to measure viral RNA replication inhibition. For anticancer activity, conduct cytotoxicity assays (e.g., MTT) on cancer cell lines. Validate selectivity using non-cancerous cells. Dose-response curves and IC50 calculations are critical. Structural analogs with electron-withdrawing substituents (e.g., aroyl groups) show enhanced activity, requiring SAR studies .

(Basic) What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer: Key techniques include:

- 1H NMR : Assign protons using δ values (e.g., δ 7.90 and 7.71 for aromatic protons) .

- GCMS : Confirm molecular weight (e.g., m/z matching literature) .

- XRD : Determine crystal structure (e.g., monoclinic systems) and intermolecular interactions .

- FTIR : Identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .

(Advanced) What strategies are effective in analyzing contradictory data from different synthetic batches of this compound?

Answer: Compare reaction parameters (catalyst loading, solvent, temperature) across batches. Use HPLC to detect impurities and NMR to confirm structural consistency. For yield discrepancies, evaluate purification methods (e.g., column chromatography vs. recrystallization). Continuous flow processes may improve reproducibility by minimizing human error .

(Basic) What are the key considerations in selecting catalysts for pyrazole derivative synthesis?

Answer: Catalysts like palladium enhance cyclopalladation reactions, forming stable metal complexes. Selectivity depends on ligand steric/electronic properties. For example, electron-deficient aryl groups in 3,5-diphenylpyrazoles improve palladacycle stability, critical for catalytic applications .

(Advanced) How can computational chemistry aid in predicting the reactivity of this compound in metal-organic frameworks (MOFs)?

Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict ligand-metal binding affinity. Molecular docking models interactions with biological targets (e.g., HCV NS5B polymerase). These tools guide functionalization strategies to enhance catalytic or bioactive performance .

(Basic) What safety protocols are recommended when handling pyrazole derivatives during synthesis?

Answer: Use PPE (nitrile gloves, lab coats, goggles), conduct reactions in fume hoods, and avoid skin contact with intermediates (e.g., nitro-substituted derivatives). Follow SDS guidelines for waste disposal, particularly for halogenated by-products .

(Advanced) How to investigate the role of substituents on the pyrazole ring in modulating biological or catalytic properties?

Answer: Perform systematic substituent variation (e.g., electron-donating/withdrawing groups) and compare:

- Biological activity : Test derivatives in dose-dependent assays (e.g., anti-HCV EC50 values).

- Catalytic activity : Evaluate palladacycle performance in cross-coupling reactions.

Steric effects from 3,5-dimethyl groups may enhance thermal stability in catalysts or improve binding affinity in bioactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |